Bienvenue dans la boutique en ligne BenchChem!

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Anticancer Kinase Inhibition A549 Cell Line

Select 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9) for your kinase inhibitor programs. This privileged scaffold features non-negotiable orthogonal reactivity: the C3-Cl enables SNAr for diverse amine libraries; the C6-SMe permits oxidation/displacement for complex pharmacophores. Unlike analogs lacking either handle, this substitution pattern is essential for established synthetic routes to c-Src (neuroblastoma), CDK2/GSK3β (leukemia/breast cancer), Abl T315I (CML), and HPK1 (immuno-oncology) inhibitors. Choose ≥95% purity, characterized by NMR/HPLC, and ship globally with full documentation.

Molecular Formula C6H5ClN4S
Molecular Weight 200.65 g/mol
CAS No. 100859-88-9
Cat. No. B021466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS100859-88-9
Molecular FormulaC6H5ClN4S
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESCSC1=NC2=NNC(=C2C=N1)Cl
InChIInChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
InChIKeyHXUMCGPDKBIKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9): Core Structural and Procurement Baseline for Kinase-Targeted Scaffold Diversification


3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9) is a heterocyclic building block featuring a privileged pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 3-position and a methylthio group at the 6-position [1]. This scaffold is a foundational element in the synthesis of numerous kinase inhibitors and bioactive molecules, particularly those targeting tyrosine kinases such as Src and Abl, as well as serine/threonine kinases like CDKs and GSK3β [2]. The compound's strategic substitution pattern enables orthogonal functionalization, making it a versatile intermediate for medicinal chemistry programs focused on developing novel antineoplastic agents and targeted therapies [3].

Procurement Precision for 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9): Why Structural Analogs Cannot Be Considered Interchangeable Building Blocks


The specific substitution pattern of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is non-negotiable for programs relying on its unique orthogonal reactivity. Substitution with analogs lacking either the C3-chloro or C6-methylthio group fundamentally alters the chemical properties and synthetic utility, leading to divergent reaction outcomes and, ultimately, different biological activity in final compounds [1]. For instance, the presence of the C3-chloro group is essential for subsequent nucleophilic aromatic substitution (SNAr) reactions, a key step in generating diverse kinase inhibitor libraries [2]. Conversely, the C6-methylthio group provides a handle for oxidation and subsequent displacement, enabling the introduction of complex amines and other pharmacophores [3]. Substituting this compound with a 6-unsubstituted or 4-chloro analog would therefore derail established synthetic routes and compromise the generation of the intended chemical diversity, directly impacting project timelines and research outcomes.

Quantitative Differentiation Guide for 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9): Head-to-Head Performance Data Against Key Analogs and Scaffold Variants


Enhanced Antiproliferative Potency of Pyrazolo[3,4-d]pyrimidine Derivatives Bearing 3-Chloro-6-(methylthio) Core Against A549 Lung Carcinoma Cells

Derivatives synthesized from a key intermediate containing the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrate significantly enhanced antiproliferative activity compared to the standard chemotherapeutic agent doxorubicin. The hit compound 1a, derived from this scaffold, exhibited an IC50 of 2.24 µM against the A549 lung adenocarcinoma cell line, representing a 4.1-fold improvement over doxorubicin's IC50 of 9.20 µM in the same assay [1]. This superior potency underscores the value of this specific core for developing potent anticancer leads.

Anticancer Kinase Inhibition A549 Cell Line

Differential Kinase Inhibition Selectivity: c-Src vs. EGFR for 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-Derived Inhibitors Compared to PP2

Optimization of the pyrazolo[3,4-d]pyrimidine core with a 3-chloro-6-(methylthio) substitution pattern leads to inhibitors with nanomolar affinity for c-Src kinase while maintaining a favorable selectivity profile. The reported compounds, synthesized from this scaffold, exhibited Ki values in the nanomolar range against c-Src [1]. This contrasts with the widely used Src family kinase inhibitor PP2, which, while potent against Lck and Fyn (IC50 4 nM and 5 nM respectively), also shows weak inhibition of EGFR (IC50 480 nM) [2]. The optimized pyrazolo[3,4-d]pyrimidines from this series are designed to have a more favorable selectivity window, minimizing off-target effects on EGFR and other kinases, a critical consideration for developing safer therapeutic candidates.

Kinase Selectivity Src Kinase EGFR

Orthogonal Functionalization Advantage: Dual Reactive Handles of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Enable More Diverse SAR Exploration Compared to Mono-Substituted Analogs

3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine possesses two distinct and orthogonal reactive sites: the C3-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C6-methylthio group, which can be oxidized to a sulfone and subsequently displaced by amines [1]. This dual functionality allows for a greater degree of molecular diversification in a single synthetic step compared to simpler analogs like 3-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1823231-03-3) or 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7), which each offer only one point of initial diversification . The ability to perform sequential, chemoselective modifications at two different positions on the core scaffold significantly accelerates the exploration of structure-activity relationships (SAR) and the generation of focused compound libraries.

Medicinal Chemistry Structure-Activity Relationship (SAR) Parallel Synthesis

High-Impact Research and Industrial Applications for 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 100859-88-9)


Synthesis of Novel c-Src Kinase Inhibitors for Neuroblastoma and Other Solid Tumors

This compound serves as the key starting material for the synthesis of next-generation c-Src kinase inhibitors with nanomolar potency and optimized ADME profiles. The established synthetic route leverages the orthogonal reactivity of the C3-chloro and C6-methylthio groups to introduce diverse amines and other pharmacophores, generating focused libraries for screening against neuroblastoma (SH-SY5Y) and other cancer cell lines [1].

Generation of Dual CDK2/GSK3β Inhibitor Libraries for Antineoplastic Drug Discovery

Medicinal chemistry programs targeting cell cycle regulation can utilize this building block to synthesize dual inhibitors of CDK2 and GSK3β. The scaffold's versatility allows for the systematic exploration of substituent effects at the C4 and C6 positions, facilitating the identification of leads with balanced activity against both kinases and favorable in vitro antiproliferative effects against leukemia (K-562) and breast cancer (MCF-7) cell lines [2].

Development of Allosteric Inhibitors of T315I-Mutated Abl Kinase

This compound is a crucial intermediate in diversity-oriented synthesis approaches aimed at discovering novel allosteric inhibitors of the T315I-mutated form of Abl kinase, a clinically challenging target in chronic myeloid leukemia (CML). The ability to perform sequential substitutions at the C3, N1, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core enables the exploration of chemical space beyond traditional ATP-competitive inhibitors [3].

Structure-Activity Relationship (SAR) Studies for the Discovery of Selective HPK1 Inhibitors in Cancer Immunotherapy

Researchers focused on developing selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to enhance antitumor immunity can employ this building block. The scaffold is amenable to structure-based rational design, allowing for the optimization of potency (e.g., achieving IC50 values as low as 29.0 nM) and selectivity over related kinases like GLK, a critical requirement for advancing HPK1-targeted cancer immunotherapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.